The Immunogenic KRAS G12D Neoantigen: A Technical Overview of the GADGVGKSAL Peptide
The Immunogenic KRAS G12D Neoantigen: A Technical Overview of the GADGVGKSAL Peptide
For Immediate Release
This technical guide provides an in-depth analysis of the GADGVGKSAL peptide, a decamer neoantigen derived from the KRAS G12D mutation, a critical driver in multiple cancers. This document is intended for researchers, scientists, and drug development professionals in the field of cancer immunotherapy. It details the peptide's function as a T-cell epitope, associated quantitative data, relevant experimental protocols, and key biological pathways.
Executive Summary
The GADGVGKSAL peptide is a tumor-specific neoantigen that arises from the common G12D mutation in the KRAS oncogene. It is presented on the cell surface by the Major Histocompatibility Complex (MHC) class I molecule HLA-C08:02.[1][2] This presentation allows for recognition by the immune system, specifically by cytotoxic T-lymphocytes (CTLs), making it a prime target for novel cancer immunotherapies, including adoptive T-cell therapies and vaccine development. The aspartic acid residue at position 3 (p3), resulting from the G12D mutation, serves as a critical anchor for binding within the HLA-C08:02 groove, a feature not present in the wild-type peptide sequence.[1][3] This selective presentation is fundamental to the tumor-specific immune response.
Core Function: T-Cell Recognition
The primary function of the GADGVGKSAL peptide is to act as an immunogenic neoantigen.[4] When expressed on the surface of tumor cells complexed with HLA-C08:02, it forms a target for specific T-cell receptors (TCRs). This interaction triggers T-cell activation, leading to a cytotoxic response against the cancer cells. A specific T-cell receptor, designated TCR10, has been identified to recognize the GADGVGKSAL-HLA-C08:02 complex. This recognition is a pivotal event in the adaptive immune response to KRAS G12D-mutated tumors.
Quantitative Data
The following tables summarize key quantitative metrics associated with the GADGVGKSAL peptide and its interaction with the immune system.
Table 1: T-Cell Receptor Binding Affinity
This table presents the equilibrium dissociation constant (K D ), a measure of the binding affinity between TCR10 and the GADGVGKSAL peptide presented by HLA-C*08:02. A lower K D value indicates a stronger binding affinity.
| T-Cell Receptor | Peptide | HLA Allele | K D (μM) | Experimental Method |
| TCR10 | GADGVGKSAL | HLA-C*08:02 | 6.7 (±1.7) | Surface Plasmon Resonance (SPR) |
Data sourced from Sim et al., PNAS (2020).
Table 2: Peptide-MHC Complex Stability
This table shows the thermal stability of the HLA-C*08:02 complex when refolded with the GADGVGKSAL peptide. The melting temperature (Tm) indicates the stability of the complex; a higher temperature suggests greater stability.
| Peptide | HLA Allele | Melting Temperature (Tm) in °C | Experimental Method |
| GADGVGKSAL (mutant) | HLA-C08:02 | 45 (±1.8) | Thermal Melting Assay |
| Wild-Type KRAS peptide | HLA-C08:02 | No discernible melting point | Thermal Melting Assay |
Data sourced from Sim et al., PNAS (2020).
Biological Pathways and Mechanisms
The function of the GADGVGKSAL peptide is rooted in fundamental immunological and oncogenic pathways.
KRAS Signaling Pathway
The KRAS protein is a small GTPase that acts as a molecular switch in signal transduction pathways regulating cell growth, proliferation, and survival. Mutations like G12D lock KRAS in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling through pathways such as the MAPK and PI3K pathways, driving oncogenesis.
Caption: Oncogenic KRAS G12D signaling pathway.
Antigen Processing and Presentation
The GADGVGKSAL neoantigen is generated from the mutated KRAS protein within the tumor cell. The protein is degraded by the proteasome, and the resulting peptides are transported into the endoplasmic reticulum, where they bind to MHC class I molecules (HLA-C*08:02). This peptide-MHC complex is then transported to the cell surface for presentation to T-cells.
Caption: MHC class I presentation of the GADGVGKSAL neoantigen.
Experimental Protocols
The characterization of the GADGVGKSAL peptide and its interaction with T-cells involves several key experimental techniques. Detailed, standardized protocols are provided below.
Surface Plasmon Resonance (SPR) for TCR-pMHC Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
Objective: To determine the equilibrium dissociation constant (K D ) of the TCR-pMHC interaction.
Methodology:
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Chip Preparation: A sensor chip (e.g., a Biacore CM5 chip) is activated.
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Ligand Immobilization: Recombinant, biotinylated pMHC (HLA-C*08:02 folded with GADGVGKSAL peptide) is captured on a streptavidin-coated sensor chip surface to a target density. A reference flow cell is prepared similarly without the pMHC to subtract non-specific binding.
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Analyte Injection: Serial dilutions of purified, soluble TCR ectodomain (the analyte) in a suitable running buffer (e.g., HBS-EP+) are injected over the chip surface at a constant flow rate.
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Data Acquisition: The change in the refractive index at the surface, measured in response units (RU), is recorded as a function of time. This includes an association phase (during injection) and a dissociation phase (as buffer flows over).
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Data Analysis: The resulting sensorgrams are corrected for non-specific binding by subtracting the reference channel signal. The equilibrium K D is determined by fitting the steady-state binding levels against the concentration of the TCR analyte. Kinetic parameters (k on and k off ) can also be derived by fitting the association and dissociation curves.
IFN-γ ELISpot Assay
The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Objective: To measure the number of GADGVGKSAL-specific T-cells that secrete Interferon-gamma (IFN-γ) upon antigen recognition.
Methodology:
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Plate Coating: A 96-well PVDF membrane plate is pre-wetted with 35% ethanol, washed with sterile PBS, and coated overnight at 4°C with a capture antibody specific for human IFN-γ.
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Blocking: The plate is washed to remove unbound antibody and blocked with cell culture medium containing 10% fetal bovine serum for at least 2 hours at 37°C to prevent non-specific binding.
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Cell Plating: Peripheral blood mononuclear cells (PBMCs) or isolated T-cells are plated in the wells. The GADGVGKSAL peptide is added at various concentrations to the experimental wells. A negative control (no peptide) and a positive control (e.g., PHA) are included.
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Incubation: The plate is incubated for 18-24 hours at 37°C in a 5% CO 2 incubator. During this time, activated T-cells secrete IFN-γ, which is captured by the antibody on the membrane.
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Detection: Cells are removed, and a biotinylated detection antibody for IFN-γ is added and incubated. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase).
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Spot Development: A substrate is added that precipitates upon enzymatic action, forming a visible spot on the membrane at the location of each cytokine-secreting cell.
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Analysis: The plate is dried, and the spots are counted using an automated ELISpot reader. The number of spots corresponds to the number of antigen-specific, IFN-γ-producing cells.
T-Cell and Dendritic Cell (DC) Co-Culture Assay
This assay assesses the ability of antigen-presenting cells (APCs), such as dendritic cells, to present the GADGVGKSAL peptide and activate T-cells.
Objective: To expand and measure the activation of GADGVGKSAL-specific T-cells.
Methodology:
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DC Generation and Pulsing: Monocytes are isolated from PBMCs and cultured with GM-CSF and IL-4 to differentiate them into immature DCs. These DCs are then matured (e.g., with LPS) and pulsed with the GADGVGKSAL peptide (e.g., 50-200 µg/ml) overnight.
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T-Cell Isolation: CD8+ T-cells are isolated from the same donor.
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Co-culture: The peptide-pulsed DCs are washed and co-cultured with the isolated T-cells, typically at a DC:T-cell ratio of 1:5 or 1:10.
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Incubation: The co-culture is incubated for 6-96 hours in a humidified 37°C, 5% CO 2 incubator.
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Analysis: After incubation, T-cell activation can be assessed by various methods, including flow cytometry for activation markers (e.g., CD69, CD137), cytokine production assays (like ELISpot or intracellular cytokine staining), or proliferation assays.
Caption: Workflow for a T-cell activation assay.
